molecular formula C7H11ClN2O2S B2486526 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride CAS No. 2193068-04-9

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride

Cat. No. B2486526
CAS RN: 2193068-04-9
M. Wt: 222.69
InChI Key: LPTOAFVJTOONEQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .


Synthesis Analysis

Imidazole derivatives are synthesized by various methods such as condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazole compounds generally consists of a five-membered ring with two nitrogen atoms . The empirical formula for 5-(tert-Butyl)-1H-imidazole is C7H12N2 .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . They play a pivotal role in the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of 5-(tert-Butyl)-1H-imidazole is 124.19 .

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on their specific chemical structure and the biological system in which they are used .

Safety and Hazards

Imidazole compounds can cause severe skin burns and eye damage . Therefore, proper safety measures should be taken while handling these compounds .

Future Directions

Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . The future research in this field is likely to focus on developing greener and more efficient synthesis methods .

properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)5-6(10-4-9-5)13(8,11)12/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOAFVJTOONEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride

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